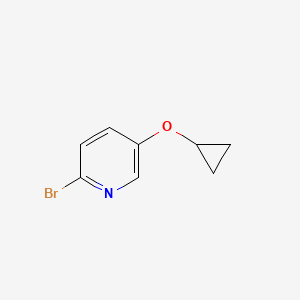

2-Bromo-5-cyclopropoxypyridine

Description

Overview of Pyridine (B92270) Heterocycles in Medicinal and Agrochemical Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in the design and synthesis of a vast array of functional molecules. chemicalbook.comsigmaaldrich.com Its derivatives are ubiquitous in medicinal chemistry, forming the core structure of numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. sigmaaldrich.com The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to influence the solubility and metabolic stability of a molecule, which are critical for its biological activity. chemicalbook.com In the agrochemical sector, pyridine-based compounds are extensively used as effective insecticides, herbicides, and fungicides. sigmaaldrich.com

Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

Among the various classes of pyridine derivatives, halogenated pyridines are of particular importance to synthetic organic chemists. biosynth.combldpharm.com The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive handle for a wide range of chemical transformations. These compounds are excellent substrates for nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. sigmaaldrich.com This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, making halogenated pyridines indispensable starting materials for the synthesis of pharmaceuticals and other fine chemicals. biosynth.combldpharm.com The position of the halogen atom on the pyridine ring can also direct the regioselectivity of subsequent reactions, offering precise control over the final product's structure.

Specific Context of 2-Bromo-5-cyclopropoxypyridine within the Landscape of Pyridine Chemistry

This compound is a distinct molecule that combines the reactive properties of a 2-bromopyridine (B144113) with the structural features of a cyclopropoxy group. The 2-bromo substituent makes the compound amenable to a variety of cross-coupling and substitution reactions, allowing for the facile introduction of other molecular fragments at this position. The 5-cyclopropoxy group, on the other hand, can influence the compound's physical and chemical properties, such as its lipophilicity and metabolic stability. The cyclopropyl (B3062369) moiety is a desirable feature in medicinal chemistry as it can impart conformational rigidity and improve the binding affinity of a molecule to its biological target. The combination of these two functional groups in a single molecule makes this compound a potentially valuable intermediate for the synthesis of novel bioactive compounds.

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a building block for the synthesis of more complex molecules with potential applications in medicine and agriculture. The key objectives for studying this compound include the development of efficient and scalable synthetic routes for its preparation. Based on existing literature for similar compounds, a plausible synthesis could involve the bromination of a suitable cyclopropoxypyridine precursor or the cyclopropylation of a bromo-hydroxypyridine.

Furthermore, research is focused on exploring the reactivity of this compound in various chemical transformations to establish its versatility as a synthetic intermediate. This includes its participation in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. Ultimately, the goal is to utilize this compound as a key intermediate in the synthesis of novel compounds for biological screening and potential development as new therapeutic agents or agrochemicals. While extensive research dedicated solely to this compound is not widely published, its structural motifs are present in molecules of interest in medicinal chemistry, such as ligands for the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2).

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSZSMNCNRIAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-24-4 | |

| Record name | 2-bromo-5-cyclopropoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Cyclopropoxypyridine

Retrosynthetic Analysis of 2-Bromo-5-cyclopropoxypyridine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary bond disconnections that inform the synthetic strategy. The most logical disconnection is at the ether linkage, suggesting a precursor such as 2-bromo-5-hydroxypyridine (B120221) and a cyclopropyl (B3062369) electrophile, or alternatively, a 2,5-dihalopyridine and a cyclopropoxide nucleophile. A second disconnection can be made at the C-Br bond, pointing towards a 5-cyclopropoxypyridine intermediate that would undergo subsequent bromination.

This analysis highlights two main strategic approaches:

Strategy A: Construction of a 2-bromo-5-substituted pyridine (B92270) precursor followed by the introduction of the cyclopropoxy group.

Strategy B: Formation of the 5-cyclopropoxy pyridine ring followed by bromination at the 2-position.

Approaches to the Pyridine Core Precursors

The synthesis of this compound relies on the availability of appropriately substituted pyridine core structures. The following sections detail the preparation of key brominated pyridine intermediates.

Synthesis of Brominated Pyridine Scaffolds (e.g., 2,5-dibromopyridine)

2,5-Dibromopyridine is a versatile precursor for the synthesis of this compound. One common method for its preparation involves a multi-step sequence starting from 2-aminopyridine. google.comgoogle.comchemicalbook.com This process typically includes the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom. google.comchemicalbook.com

A detailed synthetic procedure starting from 2-amino-5-bromopyridine is as follows: 2-amino-5-bromopyridine is treated with a mixture of hydrobromic acid and liquid bromine at low temperatures. chemicalbook.com Subsequently, a solution of sodium nitrite is added dropwise to form the diazonium salt, which then decomposes to yield 2,5-dibromopyridine. chemicalbook.com The reaction is then neutralized, and the product is extracted.

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 2-Amino-5-bromopyridine | 1. 47% aq. HBr, Br₂ 2. NaNO₂, H₂O 3. NaOH | 0-10 °C | 2,5-Dibromopyridine | Not specified |

Another approach to a brominated pyridine core starts with 2-hydroxypyridine. patsnap.com This method involves a two-step bromination. First, 2-hydroxypyridine is reacted with a brominating agent to produce 2-hydroxy-5-bromopyridine. patsnap.com This intermediate is then subjected to a second bromination in the presence of a Lewis acid catalyst to afford 2,5-dibromopyridine. patsnap.com

Introduction of the Bromo-Substituent at the 2-Position of the Pyridine Ring

Direct bromination of the pyridine ring at the 2-position can be challenging due to the electron-deficient nature of the ring, which typically directs electrophilic substitution to the 3-position. researchgate.net However, specific methods have been developed to achieve 2-bromination.

One strategy involves the "Umpolung" of pyridine's reactivity through lithiation. Pyridine can be selectively lithiated at the 2-position using reagents like n-BuLi, followed by quenching with a bromine source such as hexabromoethane to yield 2-bromopyridine (B144113). researchgate.net

Another effective method is the diazotization of 2-aminopyridine followed by a bromination reaction, similar to the Sandmeyer reaction. google.com The Craig diazotization-bromination method, for instance, involves reacting 2-aminopyridine with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite and subsequently treated with a base to yield 2-bromopyridine. google.com

Strategies for Introducing the Cyclopropoxy Moiety at the 5-Position

With the brominated pyridine core in hand, the next critical step is the introduction of the cyclopropoxy group at the 5-position. This can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or alkylation reactions.

Nucleophilic Aromatic Substitution with Cyclopropanol Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as dihalopyridines. In this approach, 2,5-dibromopyridine can serve as the electrophile, and a cyclopropoxide salt, generated from cyclopropanol and a strong base, acts as the nucleophile. The greater reactivity of the bromine atom at the 2-position of 2,5-dibromopyridine towards nucleophilic attack can be exploited for selective substitution. tandfonline.com

The reaction would proceed by the attack of the cyclopropoxide ion at the 5-position of 2,5-dibromopyridine, displacing the bromide ion. The conditions for such reactions typically involve a polar aprotic solvent and elevated temperatures to facilitate the substitution.

| Electrophile | Nucleophile | Base | Solvent | Product |

| 2,5-Dibromopyridine | Cyclopropanol | Strong Base (e.g., NaH, KH) | Polar Aprotic (e.g., DMF, DMSO) | This compound |

Alkylation Reactions Utilizing Cyclopropyl-Containing Reagents

An alternative and widely used method for forming the ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this strategy would utilize 2-bromo-5-hydroxypyridine as the alcohol component. biosynth.comchemicalbook.com Treatment of 2-bromo-5-hydroxypyridine with a suitable base, such as sodium hydride or potassium carbonate, would generate the corresponding pyridin-5-olate. jk-sci.com This nucleophile would then react with a cyclopropyl halide, such as cyclopropyl bromide, to form the desired ether.

| Alcohol | Alkylating Agent | Base | Solvent | Product |

| 2-Bromo-5-hydroxypyridine | Cyclopropyl bromide | NaH, KH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, Acetonitrile | This compound |

The synthesis of the precursor, 2-bromo-5-hydroxypyridine, can be achieved through various routes, including the demethylation of 2-bromo-5-methoxypyridine or via a multi-step sequence starting from 2-amino-5-bromopyridine. asianpubs.org

Comprehensive Analysis of Reported Synthetic Routes

The synthesis of this compound can be approached through a multi-step pathway, primarily involving the initial synthesis of a key intermediate, 2-Bromo-5-hydroxypyridine, followed by the introduction of the cyclopropoxy group. This section provides a detailed analysis of a plausible synthetic route based on established chemical principles and analogous transformations reported in the chemical literature.

A logical and efficient synthetic pathway to the target compound, this compound, commences with the formation of 2-Bromo-5-hydroxypyridine, which then undergoes etherification.

Step 1: Synthesis of 2-Bromo-5-hydroxypyridine

The precursor, 2-Bromo-5-hydroxypyridine, is a crucial building block. One reported method for its synthesis involves the oxidation of a suitable bromopyridine precursor. For instance, a process has been described where a solution of the starting material is treated with an oxidizing agent like hydrogen peroxide in a controlled manner. This reaction typically proceeds overnight with stirring to afford the desired hydroxylated pyridine derivative.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

With 2-Bromo-5-hydroxypyridine in hand, the cyclopropoxy moiety is introduced via the Williamson ether synthesis. This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the hydroxyl group of 2-Bromo-5-hydroxypyridine is first deprotonated by a suitable base to form the corresponding pyridinolate anion. This nucleophilic anion then reacts with a cyclopropyl halide, such as cyclopropyl bromide, in an SN2 reaction to yield this compound.

The judicious selection of reagents and optimization of reaction conditions are paramount for the successful synthesis of this compound.

For the synthesis of 2-Bromo-5-hydroxypyridine , the reaction temperature is a critical parameter that needs to be carefully controlled during the addition of the oxidizing agent to prevent side reactions. The reaction is typically initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at a slightly higher temperature.

In the subsequent Williamson ether synthesis step, the choice of base is crucial for the efficient deprotonation of the hydroxyl group of 2-Bromo-5-hydroxypyridine. For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). jk-sci.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the base and facilitate the SN2 reaction. jk-sci.com The cyclopropylating agent is typically a cyclopropyl halide, with cyclopropyl bromide being a common choice.

| Step | Reaction | Key Reagents and Conditions | Solvent |

| 1 | Synthesis of 2-Bromo-5-hydroxypyridine | Starting Bromopyridine, Hydrogen Peroxide, Controlled Temperature | Ether/Water |

| 2 | Williamson Ether Synthesis | 2-Bromo-5-hydroxypyridine, Cyclopropyl Bromide, Base (e.g., K2CO3, NaOH) | DMF or DMSO |

For the synthesis of 2-Bromo-5-hydroxypyridine , a reported yield for a similar transformation is approximately 66%. chemicalbook.com Purification of the crude product is typically achieved through column chromatography to obtain the product with high purity.

The Williamson ether synthesis is generally an efficient reaction, with yields often being moderate to high, contingent on the specific substrates and reaction conditions. For the reaction between an aryl alcohol and a primary alkyl halide, yields are typically favorable. It is reasonable to anticipate a good yield for the conversion of 2-Bromo-5-hydroxypyridine to this compound, although empirical optimization would be necessary to maximize the efficiency.

Exploration of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound requires precise control over the placement of the bromo and cyclopropoxy substituents on the pyridine ring.

In the proposed synthetic pathway, the position of the bromine atom is established from the outset by starting with a precursor that is already brominated at the desired position (i.e., 2-bromo-5-hydroxypyridine). This strategy circumvents the challenges associated with the direct regioselective bromination of a 5-cyclopropoxypyridine intermediate.

An alternative theoretical approach would involve the bromination of 5-cyclopropoxypyridine. The cyclopropoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. As an ortho, para-director, it would direct incoming electrophiles to the 2- and 6-positions (ortho) and the 4-position (para). Therefore, direct bromination of 5-cyclopropoxypyridine would likely result in a mixture of 2-bromo and 2,6-dibromo products, necessitating a separation step and potentially leading to a lower yield of the desired monosubstituted product. Achieving high regioselectivity for the 2-position would require careful selection of the brominating agent and reaction conditions. One strategy to enhance selectivity for the 2-position is the use of pyridine N-oxides, which can direct bromination to the C2 position. tcichemicals.comtcichemicals.com

The regioselectivity of the introduction of the cyclopropoxy group is unequivocally controlled by the position of the hydroxyl group on the pyridine ring in the precursor molecule. In the outlined synthesis, the use of 2-Bromo-5-hydroxypyridine as the starting material for the etherification step ensures that the cyclopropoxy group is introduced exclusively at the 5-position. The Williamson ether synthesis is a substitution reaction that occurs at the oxygen atom of the hydroxyl group and does not alter the substitution pattern of the pyridine ring.

An alternative, though likely more challenging, synthetic route could involve the nucleophilic aromatic substitution of a dihalogenated pyridine, such as 2,5-dibromopyridine, with a cyclopropoxide anion. However, achieving regioselective substitution at the 5-position over the 2-position would be a significant challenge and would likely result in a mixture of products, making this approach less synthetically desirable.

Stereochemical Considerations for Cyclopropyl Ring Formation or Manipulation

The synthesis of this compound introduces a three-membered cyclopropyl ring, a structural motif with the potential for stereoisomerism if the ring itself bears additional substituents. In the case of the parent compound, the cyclopropyl ring is unsubstituted and therefore achiral. However, in the broader context of synthesizing derivatives or analogues where the cyclopropyl moiety might be further functionalized, or in synthetic routes that proceed through chiral cyclopropyl intermediates, stereochemical control becomes a critical consideration. While specific studies on the stereoselective synthesis of this compound are not prominent in the literature, general principles of asymmetric cyclopropanation and diastereoselective manipulation are applicable.

The primary methods for forming cyclopropane rings can be broadly categorized into cycloadditions (typically involving carbenes or carbenoids) and intramolecular cyclizations. The stereochemical outcome of these reactions is a key aspect of modern synthetic chemistry.

Enantioselective Cyclopropanation:

The creation of a chiral cyclopropane ring from a prochiral olefin is a well-established field. Asymmetric cyclopropanation reactions, often catalyzed by transition metal complexes with chiral ligands, can provide access to enantiomerically enriched cyclopropanes. These methods are particularly relevant for the synthesis of aryl cyclopropyl ethers via the cyclopropanation of aryl vinyl ethers. Enzymes may also be employed as catalysts for such transformations, offering high activity and selectivity under mild conditions. digitellinc.com For instance, engineered carbene transferases have been developed for the highly enantioselective cyclopropanation of olefins. digitellinc.com

Key strategies for achieving enantioselectivity include:

Catalytic Asymmetric Carbene Transfer: Chiral rhodium and copper catalysts are frequently used to decompose diazo compounds, generating a chiral metal-carbene intermediate that then reacts with an alkene. The choice of the chiral ligand is crucial in determining the level of enantiomeric excess (ee).

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the cyclopropanation reaction, after which it is removed. This approach has been used for the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs) with an adjacent stereocenter. nih.gov

Diastereoselective Cyclopropanation:

When the substrate already contains one or more stereocenters, the formation of a new cyclopropane ring can lead to diastereomers. The inherent stereochemistry of the starting material can influence the facial selectivity of the incoming reagent, a phenomenon known as substrate-controlled diastereoselection. Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent that overrides the influence of the substrate's stereocenters. The Corey-Chaykovsky reaction, for example, which is used for the synthesis of donor-acceptor cyclopropanes, can exhibit diastereoselectivity. nih.gov

Chiral Resolution:

In cases where a stereoselective synthesis is not employed, a racemic mixture of a chiral cyclopropyl derivative may be produced. These enantiomers can be separated through a process known as chiral resolution. wiley-vch.de Common methods include:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can often be separated by crystallization due to their different solubilities. mdpi.com

Chiral Chromatography: The enantiomers can be separated using chromatography with a chiral stationary phase.

While the cyclopropyl group in this compound is achiral, the potential for introducing stereocenters on this ring in derivative synthesis necessitates an understanding of these stereochemical principles. The following table summarizes general methods for stereoselective cyclopropanation that could be adapted for the synthesis of chiral cyclopropoxyarene derivatives.

| Method | Catalyst/Reagent | Typical Substrate | Reported Stereoselectivity |

| Asymmetric Simmons-Smith Cyclopropanation | Diethylzinc, Chiral Ligand (e.g., dioxaborolane) | Allylic Alcohols | High de (>95%) |

| Rhodium-Catalyzed Asymmetric Cyclopropanation | Rh₂(OAc)₄, Chiral Ligand (e.g., BOX, DuBois catalyst) | Styrenes, Alkenes | High ee (up to 99%) acs.org |

| Copper-Catalyzed Asymmetric Cyclopropanation | Cu(I) or Cu(II), Chiral Ligand (e.g., bisoxazolines) | Alkenes | High ee (up to 99%) |

| Biocatalytic Cyclopropanation | Engineered Enzymes (e.g., carbene transferase) | Vinylarenes | High ee (up to 99%) digitellinc.com |

| Corey-Chaykovsky Reaction | Sulfonium Ylide | Electron-deficient Alkenes | Can be Diastereoselective nih.gov |

| Chiral Resolution of Precursors | Chiral Resolving Agents (e.g., cinchona alkaloids) | Racemic Carboxylic Acids | High ee (>95%) after crystallization mdpi.com |

The manipulation of a pre-formed cyclopropane ring can also be subject to stereochemical control. For instance, the carbometalation of cyclopropenes can proceed with high regio- and diastereoselectivity, providing a route to stereodefined polysubstituted cyclopropanes. nih.gov Such strategies could be envisioned for the post-synthesis modification of a cyclopropoxy moiety to introduce additional functionality with defined stereochemistry.

Reactivity and Synthetic Transformations of 2 Bromo 5 Cyclopropoxypyridine

Nucleophilic Substitution Reactions of the Bromo-Substituent

The bromo-substituent on the pyridine (B92270) ring is susceptible to nucleophilic substitution, although the reactivity is influenced by the electron-deficient nature of the pyridine ring.

Direct Displacement Reactions

Direct nucleophilic displacement of the bromo group in 2-bromopyridines can be challenging due to the electron-rich nature of the pyridine ring, which can repel nucleophiles. However, under certain conditions, particularly with strong nucleophiles or under forcing conditions, direct substitution can occur. These reactions often proceed via an SNAr (nucleophilic aromatic substitution) mechanism. For these reactions to proceed, the presence of an activating group, which is not strongly present in 2-bromo-5-cyclopropoxypyridine, is often required. In some cases, mechanochemical methods, such as ball milling, have been employed to facilitate nucleophilic displacement reactions on similar heterocyclic systems, avoiding issues encountered in solution-phase chemistry. qub.ac.uk

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents, are potent nucleophiles that can react with this compound. masterorganicchemistry.com However, the reaction of Grignard reagents with aryl halides typically requires a catalyst to proceed efficiently, leading to cross-coupling reactions as discussed in the Kumada coupling section. researchgate.net Direct nucleophilic attack of a Grignard reagent on the carbon-bromine bond without a catalyst is generally not a favored pathway. Instead, the reaction often proceeds through a metal-catalyzed cycle. nih.gov Some recent studies have explored light-promoted coupling of bromopyridines with Grignard reagents, which can proceed via a radical mechanism without the need for a transition metal catalyst. organic-chemistry.org

Functionalization and Derivatization at the Cyclopropoxy Moiety

The cyclopropoxy group offers two primary sites for chemical modification: the cyclopropyl (B3062369) ring itself and the ether linkage to the pyridine core.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl ring is characterized by significant ring strain, which can be exploited in various ring-opening reactions. These transformations typically proceed via radical, cationic, or transition-metal-catalyzed pathways, leading to the formation of linear alkyl chains.

Hypothetical Ring-Opening Reactions:

Under radical conditions, initiated by agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, the cyclopropyl ring could potentially undergo homolytic cleavage. This would likely result in a three-carbon chain attached to the pyridine ring, with the regiochemistry of bromine addition depending on the stability of the resulting radical intermediates.

Acid-catalyzed ring-opening is another plausible transformation. Treatment with strong acids could lead to the formation of a cyclopropylcarbinyl-like cation, which is known to rearrange to more stable homoallyl or cyclobutyl cations. The ultimate product would depend on the nature of the nucleophile present in the reaction medium.

Transition metal catalysis, particularly with metals like palladium, nickel, or rhodium, offers a powerful tool for the controlled functionalization of cyclopropyl rings. These reactions often involve oxidative addition of the metal into a C-C bond of the cyclopropane, followed by further transformations. While specific examples for this compound are absent from the literature, related systems suggest that such approaches could lead to a variety of functionalized products.

Cleavage or Modification of the Cyclopropoxy Ether Linkage

The ether linkage in this compound represents another potential site for synthetic modification. Ether cleavage is most commonly achieved under strongly acidic conditions, typically with hydrohalic acids such as HBr or HI. libretexts.org

Predicted Ether Cleavage Outcomes:

The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of this SN2-type reaction would be influenced by the steric and electronic properties of the connected groups. Given that the carbon of the pyridine ring is sp²-hybridized and generally less susceptible to nucleophilic attack than the sp³-hybridized carbon of the cyclopropyl group, cleavage would be expected to occur at the cyclopropyl-oxygen bond. This would yield 2-bromo-5-hydroxypyridine (B120221) and a cyclopropyl halide.

It is important to note that the harsh conditions required for ether cleavage could also promote reactions at other sites in the molecule, such as the pyridine ring or the cyclopropyl group itself, potentially leading to a mixture of products.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of the nitrogen atom deactivates the ring towards electrophiles. However, the substituents on the ring, namely the bromo and cyclopropoxy groups, will significantly influence the regioselectivity of any potential substitution reactions.

Regioselectivity and Reactivity Considerations

The cyclopropoxy group is an alkoxy group and is expected to be an activating, ortho, para-directing substituent due to the lone pairs on the oxygen atom that can be donated into the pyridine ring via resonance. Conversely, the bromine atom is a deactivating but also ortho, para-directing substituent.

Analysis of Directing Effects:

Cyclopropoxy Group (at C5): This group will direct incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2). Since the C2 position is already occupied by the bromine atom, the directing effect will be primarily towards C4 and C6.

Bromo Group (at C2): This group will direct incoming electrophiles to the ortho position (C3) and the para position (C4).

Considering the combined effects, the C4 position is activated by both the cyclopropoxy group (ortho) and the bromo group (para). The C6 position is activated by the cyclopropoxy group (ortho), while the C3 position is influenced by the bromo group (ortho).

Chemo- and Regioselective Functionalization Studies

The presence of two distinct reactive sites—the C-Br bond and the cyclopropoxy group—on the pyridine ring of this compound opens up possibilities for chemo- and regioselective functionalization, particularly through cross-coupling reactions.

The carbon-bromine bond at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Potential Selective Cross-Coupling Reactions:

In a hypothetical scenario, one could envision a palladium-catalyzed Suzuki coupling with an arylboronic acid. This reaction would be expected to occur selectively at the C-Br bond, leaving the cyclopropoxy group intact, to form a 2-aryl-5-cyclopropoxypyridine derivative. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure high selectivity and yield.

Applications of 2 Bromo 5 Cyclopropoxypyridine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The primary utility of 2-Bromo-5-cyclopropoxypyridine in synthetic chemistry lies in its capacity to serve as a scaffold for creating elaborate heterocyclic structures. The bromine atom acts as a versatile chemical handle, enabling the introduction of a wide array of substituents through well-established cross-coupling methodologies. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Key reactions leveraging this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and an amine. It is a powerful tool for synthesizing substituted aminopyridines, which are prevalent in medicinal chemistry.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, creating a carbon-carbon bond and introducing an alkynyl group onto the pyridine (B92270) ring. These products can serve as intermediates for further transformations or as components of conjugated materials.

The strategic use of these reactions allows chemists to systematically build molecular complexity, attaching diverse fragments to the pyridine core. This modular approach is essential for synthesizing intricate structures, including fused heterocyclic systems and polycyclic aromatic compounds. ias.ac.in

Table 1: Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl/Alkenyl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck Coupling | Alkene | C-C (Alkenyl) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | C-C (Aryl/Alkenyl) | Pd Catalyst (e.g., Pd(PPh₃)₄) |

Precursor in the Synthesis of Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals)

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, appearing in a significant percentage of small-molecule drugs and pesticides. guidechem.com Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in bioactive compounds. This compound serves as an important starting material for such molecules, where the cyclopropoxy group can enhance metabolic stability, improve binding affinity, or modify the physicochemical properties of the final product.

For instance, analogous compounds like 2-Bromo-5-chloropyridine are documented as key intermediates in the synthesis of pharmaceuticals. guidechem.com By analogy, this compound can be used in similar synthetic routes to produce novel analogues. The pyridine core is found in a wide range of therapeutic agents, including anticancer, antimalarial, and anti-inflammatory drugs. rsc.orgnih.gov

In the field of agrochemicals, pyridine derivatives are integral to the development of modern insecticides, fungicides, and herbicides. nih.govnih.govagropages.com The synthesis of these complex agrochemicals often relies on the functionalization of a pyridine ring, a process for which this compound is well-suited. The cyclopropyl (B3062369) moiety, in particular, is a feature present in several successful commercial pesticides.

Role in Material Science Applications (e.g., Liquid Crystals, Polymer Precursors)

The application of pyridine derivatives extends into material science, where their rigid structure and electronic properties are highly valued. ias.ac.in Specifically, elongated, rod-like molecules containing pyridine rings can exhibit liquid crystalline properties. tandfonline.comrsc.org These materials, known as calamitic liquid crystals, have phases of matter intermediate between a crystalline solid and an isotropic liquid, and are fundamental to display technologies (LCDs).

This compound can serve as a precursor for such materials. The synthesis of liquid crystals often involves the palladium-catalyzed coupling of a halogenated aromatic core with other aromatic units to create a rigid, elongated molecular structure. The bromo-substituent on the pyridine ring provides the reactive site for these chain-extension reactions. The cyclopropoxy group can act as a terminal or lateral substituent that influences the mesomorphic properties, such as the melting point and the temperature range of the liquid crystal phase. nih.govmdpi.com

Furthermore, functionalized pyridines can be used as monomers for the synthesis of advanced polymers. The reactivity of the bromine atom allows for its incorporation into polymer chains via cross-coupling polymerization reactions, leading to materials with tailored thermal, electronic, or optical properties.

Contributions to Libraries of Pyridine Derivatives for High-Throughput Screening

The discovery of new drugs and agrochemicals is increasingly driven by high-throughput screening (HTS), where vast numbers of compounds are rapidly tested for biological activity against a specific target. nih.gov To feed this process, chemists generate large collections of structurally diverse molecules known as compound libraries.

This compound is an ideal starting scaffold for building such libraries. Its capacity to undergo a multitude of coupling reactions (as detailed in section 4.1) allows for a combinatorial approach to synthesis. By reacting the single starting material with a large panel of different coupling partners (e.g., various boronic acids, amines, or alkynes), a library containing hundreds or thousands of unique pyridine derivatives can be efficiently synthesized. Each derivative retains the core 5-cyclopropoxypyridine structure but is decorated with a different substituent at the 2-position, providing the structural diversity necessary for effective screening campaigns. This strategy significantly accelerates the discovery of "hit" molecules that can be further optimized into lead compounds for new therapeutic agents or crop protection products.

Compound Index

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-chloropyridine |

Mechanistic and Computational Investigations of 2 Bromo 5 Cyclopropoxypyridine Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The chemical reactivity of 2-bromo-5-cyclopropoxypyridine is largely dictated by the presence of the bromine atom at the 2-position, which is susceptible to a variety of transformations, most notably cross-coupling reactions and nucleophilic substitutions. The cyclopropoxy group at the 5-position, being an electron-donating group, influences the electron density of the pyridine (B92270) ring and thereby affects the rates and outcomes of these reactions.

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. colab.wslibretexts.orgnih.gov The catalytic cycle for the Suzuki coupling of this compound with an organoboron reagent, for instance, is generally understood to proceed through a series of well-defined steps. libretexts.orgyoutube.commdpi.comlibretexts.org

The cycle initiates with the oxidative addition of this compound to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orglibretexts.org This is often the rate-determining step. The electron-donating nature of the 5-cyclopropoxy group can increase the electron density on the pyridine ring, potentially slowing down this step compared to electron-deficient pyridines.

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. nih.govlibretexts.org This step is typically facilitated by a base, which activates the organoboron species.

The final step is reductive elimination , where the two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.comlibretexts.org

A generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | (5-cyclopropoxypyridin-2-yl)palladium(II) bromide |

| 2. Transmetalation | The organic group (R) from the boronic acid (R-B(OH)2) replaces the bromide on the palladium complex. | Di-organic palladium(II) complex |

| 3. Reductive Elimination | The two organic groups are eliminated from the palladium complex to form the final product, and the Pd(0) catalyst is regenerated. | 2-R-5-cyclopropoxypyridine |

Transition State Analysis for Nucleophilic and Electrophilic Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for this compound. In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex as a high-energy intermediate or transition state. The stability of this intermediate is crucial in determining the reaction rate. The electron-donating cyclopropoxy group at the 5-position would be expected to destabilize the negatively charged Meisenheimer intermediate, thereby making SNAr reactions less favorable compared to pyridines with electron-withdrawing substituents.

Computational studies on related 2-halopyridines can provide insight into the transition state energies for such pathways. nih.gov For electrophilic attack, the pyridine nitrogen is the most likely site of initial interaction. However, electrophilic substitution on the ring is generally difficult for pyridines and would be further influenced by the directing effects of the bromo and cyclopropoxy substituents.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity, selectivity, and energetic landscape of chemical reactions involving this compound.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. ias.ac.inrsc.org By calculating various molecular properties and reactivity descriptors, DFT can offer predictions about the behavior of this compound in chemical reactions.

Global reactivity descriptors, such as HOMO-LUMO energy gap, ionization potential, and electron affinity, can provide a general overview of the molecule's reactivity. scielo.org.mx A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org Local reactivity descriptors, like Fukui functions and molecular electrostatic potential (MEP) maps, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atom attached to the bromine is expected to be the primary site for nucleophilic attack, a prediction that can be quantified using these computational tools.

Based on DFT calculations for analogous substituted pyridines, the following table presents hypothetical reactivity descriptors for this compound:

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.5 eV | Energy released upon adding an electron. |

Quantum Chemical Calculations to Explore Dissociation Pathways and Energetics

Quantum chemical calculations can be employed to determine the bond dissociation energy (BDE) of the C-Br bond in this compound. iphy.ac.cn This value is critical for understanding reactions that involve the homolytic cleavage of this bond, such as certain radical reactions. The BDE is influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating cyclopropoxy group may slightly decrease the C-Br BDE compared to unsubstituted 2-bromopyridine (B144113).

Simulations of dissociation pathways can also reveal the energetic barriers and intermediates involved in the cleavage of the C-Br bond under different conditions, providing a deeper understanding of the reaction mechanism.

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comrsc.orgnih.gov These predictions are invaluable for the characterization of this compound and its reaction products. By comparing calculated spectra with experimental data, the structure and purity of synthesized compounds can be confirmed.

The following table provides predicted spectroscopic data for this compound based on computational models of similar structures:

| Spectroscopic Data | Predicted Values |

| 1H NMR Chemical Shifts (ppm) | Pyridine H3: ~7.5, Pyridine H4: ~7.0, Pyridine H6: ~8.0, Cyclopropyl (B3062369) CH: ~3.8, Cyclopropyl CH2: ~0.8-1.0 |

| 13C NMR Chemical Shifts (ppm) | C2 (C-Br): ~145, C3: ~115, C4: ~140, C5 (C-O): ~150, C6: ~150, Cyclopropyl CH: ~60, Cyclopropyl CH2: ~5 |

| Key IR Frequencies (cm-1) | C-O-C stretch: ~1250, C-Br stretch: ~650, Pyridine ring vibrations: ~1400-1600 |

Structure-Reactivity Relationships and Electronic Effects

The reactivity of the pyridine ring in "this compound" is intricately governed by the electronic interplay of its two substituents: the bromo group at the 2-position and the cyclopropoxy group at the 5-position. The distinct electronic properties of these substituents—one electron-withdrawing and the other electron-donating—create a unique electronic environment that dictates the molecule's behavior in chemical reactions.

The bromine atom at the 2-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions relative to the bromine atom. The presence of an electron-withdrawing group like bromine deactivates the pyridine ring towards electrophilic substitution. uoanbar.edu.iq Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, especially at the electron-deficient positions. uoanbar.edu.iq

In contrast, the cyclopropoxy group at the 5-position is generally considered to be electron-donating in nature. Alkoxy groups, in general, exhibit a +R (resonance) or +M (mesomeric) effect by donating a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density on the ring. While the cyclopropyl group itself can exhibit some π-character, the primary electronic contribution of the cyclopropoxy group is the electron-donating resonance effect of the oxygen atom. This electron-donating character can help to mitigate the deactivating effect of the bromine atom to some extent.

The combination of these opposing electronic effects—the inductive withdrawal by the 2-bromo group and the resonance donation by the 5-cyclopropoxy group—results in a complex and nuanced reactivity profile. The precise nature of this relationship can be further elucidated through computational studies and the use of empirical parameters such as Hammett constants. Density functional theory (DFT) analyses on substituted pyridines have shown that electron-donating groups increase the electron density around the ring, which can be correlated with reactivity. nih.gov

Below is a data table summarizing the expected electronic effects and relevant Hammett constants for the substituents in this compound.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R/+M) | Overall Electronic Effect | Hammett Constant (σp) |

| Bromo | 2 | Strong | Weak | Electron-withdrawing | +0.23 |

| Cyclopropoxy | 5 | Weak | Strong | Electron-donating | (similar to OCH3: -0.27) |

Note: The Hammett constant for the cyclopropoxy group is estimated based on the value for a methoxy group, as they are expected to have similar resonance effects.

Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Routes

While methods for the synthesis of substituted pyridines are well-established, the development of more efficient and atom-economical routes to 2-Bromo-5-cyclopropoxypyridine remains an area of active research. nih.gov Future efforts will likely focus on the following:

Late-stage C-H functionalization: Direct C-H bromination of a pre-formed 5-cyclopropoxypyridine core would be a highly efficient strategy, avoiding the need for multi-step sequences involving pre-functionalized starting materials. rsc.orgresearchgate.net

Novel cyclopropoxylation methods: Exploring new reagents and catalytic systems for the introduction of the cyclopropoxy group onto the pyridine (B92270) ring could lead to milder reaction conditions and improved yields.

Flow chemistry approaches: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and other heterocyclic compounds.

| Synthetic Strategy | Potential Advantages |

| Late-stage C-H bromination | Increased atom economy, reduced step count |

| Novel cyclopropoxylation methods | Milder reaction conditions, higher yields |

| Flow chemistry | Improved safety, scalability, and control |

Exploration of Sustainable and Green Chemistry Protocols for Synthesis and Transformations

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing sustainable methods for the synthesis and subsequent reactions of this compound. nih.goveurekaselect.com Key areas of investigation will include:

Use of greener solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net

Catalysis with earth-abundant metals: Shifting from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like iron or copper for cross-coupling reactions. rsc.org

Energy-efficient synthesis: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.inacs.org

Renewable feedstocks: Investigating the possibility of deriving the pyridine scaffold from biomass or other renewable resources.

Recent advancements in the sustainable bromination of organic compounds, such as aerobic bromination, offer promising avenues for the eco-friendly synthesis of brominated heterocycles. researchgate.netacs.org

Expansion of Reactivity Profiles with Emerging Catalytic Systems

The bromine atom in this compound is a key handle for a variety of cross-coupling reactions. While palladium-catalyzed reactions are well-established for bromopyridines, future research will explore the use of novel catalytic systems to expand its reactivity. acs.orgnih.govyoutube.comyoutube.comrsc.org This includes:

Nickel-catalyzed cross-couplings: Nickel catalysts are emerging as powerful alternatives to palladium for a range of coupling reactions, often exhibiting unique reactivity and selectivity. organic-chemistry.org

Photoredox catalysis: Light-mediated reactions offer mild and efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

Dual catalysis: Combining two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst.

The development of new ligands for these catalytic systems will also play a crucial role in enhancing the reactivity and selectivity of reactions involving this compound. nih.gov

Application in Advanced Organic Synthesis Methodologies

The unique structural features of this compound make it an attractive substrate for use in advanced organic synthesis methodologies. Future applications could include:

Domino and tandem reactions: Designing multi-step reaction sequences where this compound undergoes a series of transformations in a single pot, leading to the rapid construction of complex molecular architectures. nih.gov

Diversity-oriented synthesis: Utilizing the reactivity of both the bromo and cyclopropoxy groups to generate libraries of diverse molecules for high-throughput screening in drug discovery.

Late-stage functionalization of complex molecules: Introducing the 2-bromo-5-cyclopropoxypyridyl moiety into complex natural products or drug candidates to modify their biological activity.

Design and Synthesis of Derivatives for Specific Target-Oriented Applications

The pyridine scaffold is a common motif in many biologically active compounds, including numerous FDA-approved drugs. nih.govlifechemicals.comresearchgate.net The unique substitution pattern of this compound makes it a valuable starting material for the design and synthesis of novel derivatives with specific biological targets. Future research in this area will focus on:

Medicinal Chemistry: Synthesizing analogs for screening against a variety of biological targets, such as kinases, ion channels, and receptors. The pyridine nucleus is a key pharmacophore in the design of anticancer agents. nih.govrsc.orgacs.org

Agrochemicals: Developing new pesticides and herbicides by incorporating the 2-bromo-5-cyclopropoxypyridyl unit into novel molecular frameworks.

Materials Science: Designing and synthesizing novel organic materials with interesting photophysical or electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Application Area | Research Focus |

| Medicinal Chemistry | Synthesis of kinase inhibitors, receptor modulators |

| Agrochemicals | Development of novel pesticides and herbicides |

| Materials Science | Design of new materials for OLEDs and OPVs |

Comprehensive Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the development of more efficient and selective methods. Future research will leverage advanced techniques to probe these mechanisms in detail:

In-situ spectroscopy: Using techniques such as NMR and IR spectroscopy to monitor reactions in real-time and identify reactive intermediates.

Computational chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and understand the role of catalysts and substituents. oberlin.eduresearchgate.netresearchgate.netsemanticscholar.org

Kinetics studies: Performing detailed kinetic analyses to elucidate the rate-determining steps of key reactions, such as nucleophilic aromatic substitution. acs.orgresearchgate.netmasterorganicchemistry.comnih.govsrmist.edu.in

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, paving the way for the rational design of new and improved synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.